(E)-N'-(4-bromobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-N’-(4-bromobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of (E)-N’-(4-bromobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 3-isopropyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solution, with the mixture being refluxed for several hours. After completion, the product is filtered, washed with ethanol, and dried to obtain the desired compound .
Chemical Reactions Analysis
(E)-N’-(4-bromobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(E)-N’-(4-bromobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research has indicated that this compound may have anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties, such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of (E)-N’-(4-bromobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death .
Comparison with Similar Compounds
(E)-N’-(4-bromobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide can be compared with other hydrazone derivatives, such as:
- (E)-N’-(4-fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
- (E)-N’-(4-chlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
- (E)-N’-(4-methylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
These compounds share similar structures but differ in the substituents on the benzylidene group. The presence of different substituents can significantly affect their chemical reactivity and biological activity. (E)-N’-(4-bromobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions .
Properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c1-9(2)12-7-13(18-17-12)14(20)19-16-8-10-3-5-11(15)6-4-10/h3-9H,1-2H3,(H,17,18)(H,19,20)/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHLYWVRUHTHGA-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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